

A Comparative Guide to the X-ray Crystallography of Bioactive Morpholine Derivatives

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Compound of Interest

Compound Name: (2*R*,3*S*)-*N*-Cbz-6-oxo-2,3-diphenylmorpholine

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data of a bioactive morpholine derivative, contextualized against other heterocyclic systems relevant to drug discovery. It further delves into the experimental protocols for single-crystal X-ray diffraction and discusses the broader performance and significance of the morpholine scaffold in medicinal chemistry.

Comparative Crystallographic Data

While a comprehensive dataset for a series of **(2*R*,3*S*)-*N*-Cbz-6-oxo-2,3-diphenylmorpholine** derivatives is not publicly available, this section presents the crystallographic data for a novel, bioactive morpholine derivative as a representative example.^[1] This data is compared with that of a different heterocyclic compound to illustrate the comparative analysis of key structural parameters.

Parameter	Bioactive Morpholine Derivative[1]	Comparative Heterocycle (Isatin Derivative)[1]
Formula	<chem>C17H21NO4</chem>	<chem>C22H15ClFN3O2</chem>
Molecular Weight	319.35	423.83
Crystal System	Orthorhombic	Triclinic
Space Group	P2 ₁ 2 ₁ 2 ₁	P-1
a (Å)	5.7729(7)	9.4198(19)
b (Å)	11.5032(14)	14.339(3)
c (Å)	25.161(3)	15.018(3)
α (°) **	90	99.86(3)
β (°)	90	117.30(3)
γ (°)	90	94.13(3)
Volume (Å ³) **	1670.8(4)	921.5(3)
Z	4	2
Calculated Density	1.270 g/cm ³	1.389 g/cm ³
Radiation	MoKα (λ = 0.71073 Å)	MoKα (λ = 0.71073 Å)
R-factor (R ₁)	0.0398	0.0403
wR ₂	0.0914	0.1142

Analysis: The table highlights the fundamental differences in the crystal packing and unit cell dimensions between two distinct heterocyclic systems. The orthorhombic space group of the morpholine derivative indicates a higher symmetry compared to the triclinic system of the isatin derivative. Such parameters are crucial in understanding the solid-state properties of a compound, which can influence its stability, solubility, and bioavailability.

Performance and Biological Activity of Morpholine Derivatives

The morpholine ring is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance their pharmacological profiles.[\[2\]](#)[\[3\]](#)[\[4\]](#) Its presence can significantly impact a molecule's efficacy, selectivity, and pharmacokinetic properties.

- **Anticancer Activity:** Numerous morpholine-containing compounds have demonstrated potent anticancer activity by targeting key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer cells.[\[5\]](#)
- **Central Nervous System (CNS) Applications:** The morpholine scaffold is integral to many CNS-active drugs, including antidepressants and anxiolytics. Its physicochemical properties, such as a well-balanced lipophilic-hydrophilic profile, can facilitate crossing the blood-brain barrier.[\[2\]](#)
- **Antimicrobial and Antiviral Properties:** Derivatives of morpholine have been investigated for their potential as antibacterial, antifungal, and antiviral agents, showcasing the versatility of this heterocyclic core.[\[3\]](#)[\[6\]](#)
- **Cholinesterase Inhibition:** Certain morpholine-bearing quinoline derivatives have been identified as potential inhibitors of cholinesterases, enzymes implicated in Alzheimer's disease.[\[7\]](#)

The performance of a specific derivative like **(2R,3S)-N-Cbz-6-oxo-2,3-diphenylmorpholine** is often as a chiral auxiliary—a tool used to control stereochemistry during the synthesis of other complex, biologically active molecules.[\[8\]](#) Its rigid, well-defined conformation makes it an excellent template for asymmetric synthesis.

Experimental Protocols

The determination of a molecular structure by X-ray crystallography involves a standardized workflow, from crystal preparation to data analysis.

A. Single Crystal Growth: High-quality single crystals are paramount for successful X-ray diffraction analysis. A common method for small organic molecules is slow evaporation:

- Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, dichloromethane/hexane) to near-saturation.

- Filter the solution to remove any particulate matter.
- Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent.
- Store the vial in a vibration-free environment at a constant temperature.
- Monitor for the formation of well-defined, transparent crystals over several days to weeks.

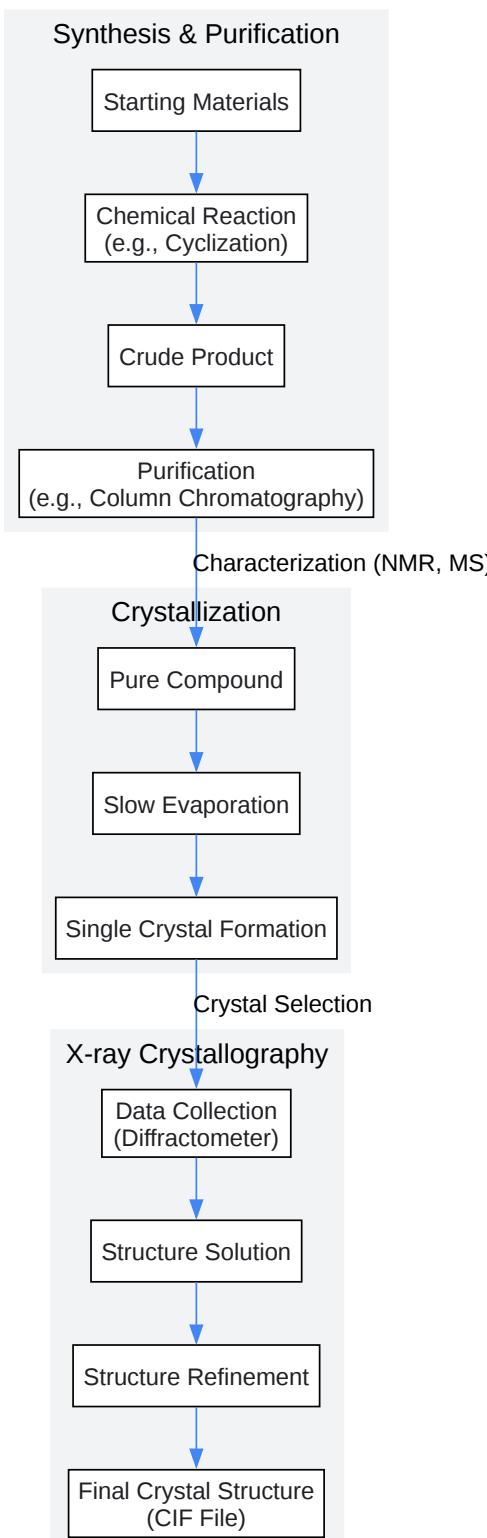
B. Single-Crystal X-ray Diffraction (SC-XRD) Data Collection and Structure Refinement: This is a non-destructive analytical technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid.[9]

- Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (typically to ~100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Cu K α or Mo K α radiation).[10] As the crystal is rotated, a diffraction pattern is collected by a detector.
- Data Processing: The collected diffraction data are processed to determine the unit cell parameters and space group. The intensities of the diffraction spots are integrated.
- Structure Solution: The processed data are used to solve the crystal structure, which involves determining the initial positions of the atoms in the asymmetric unit. This is often achieved using direct methods or Patterson methods.
- Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, thermal parameters, and occupancies to improve the agreement between the calculated and observed diffraction patterns, ultimately yielding the final, accurate molecular structure.[11]

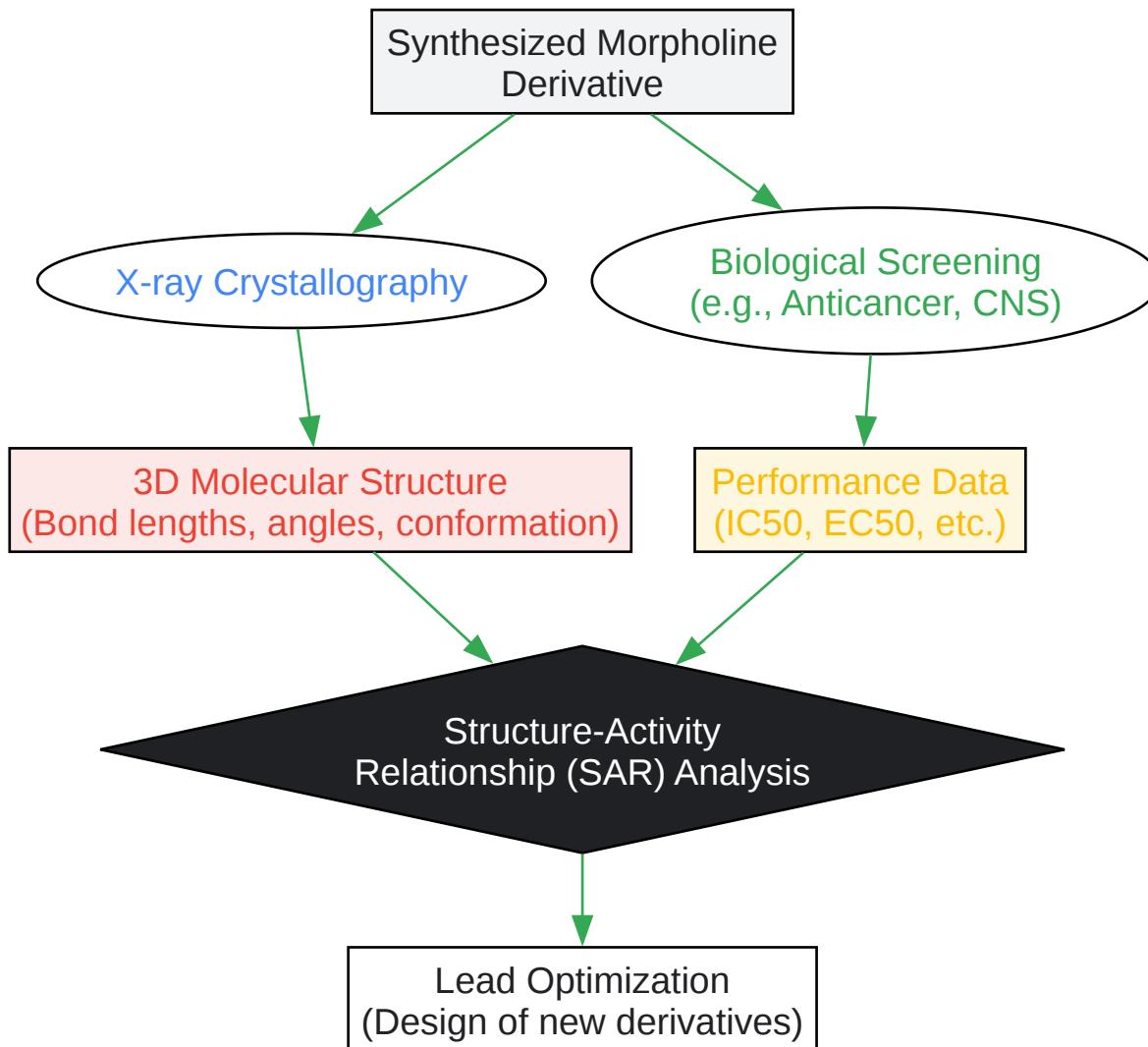
Visualized Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and structural analysis of a novel morpholine derivative.

Experimental Workflow: From Synthesis to Structural Elucidation



Logical Framework for Compound Evaluation



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